molecular formula C23H21N3O3S B2497413 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895432-70-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2497413
CAS No.: 895432-70-9
M. Wt: 419.5
InChI Key: FTXQMEOQRDUCEI-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is closely related to structural analogs that have been investigated as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4 mAChR) . Research into M4 PAMs is a significant area in neuroscience, with potential applications in the study of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease . The molecular architecture, which integrates a dimethylbenzothiazole moiety linked to a substituted benzamide via a pyridinylmethyl chain, is characteristic of compounds designed to interact with specific allosteric sites on protein targets, offering a potential pathway for selective therapeutic intervention . Beyond its potential in neuroscience, the benzothiazole nucleus is a common feature in numerous compounds with proven anticancer properties . The specific stereoelectronic profile and hydrogen-bonding capacity of this core allow it to interact with various enzymes and receptors, making it a versatile scaffold for hit-to-lead optimization in oncology and antimicrobial research programs . Researchers can utilize this high-purity compound as a key chemical tool for probing biological mechanisms or as a starting point for the synthesis and development of novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-7-4-5-9-17(15)22(27)26(14-16-8-6-12-24-13-16)23-25-20-18(28-2)10-11-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXQMEOQRDUCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.

    Coupling with benzamide: The benzo[d]thiazole intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of the pyridine moiety: Finally, the pyridin-3-ylmethyl group is introduced via a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Benzo[d]thiazole ring : Substituted with methoxy groups at positions 4 and 7, enhancing electron density and steric bulk.
  • 2-Methylbenzamide : Modulates lipophilicity and steric effects compared to other benzamide derivatives.

Comparison with Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to structurally analogous molecules. Below is a detailed analysis supported by data from recent studies (2023–2025):

Structural and Functional Analogues

Key Findings from Comparative Studies

Substitution Patterns: 2-Methyl vs. Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl: Pyridin-3-ylmethyl (target compound) offers better steric alignment for receptor binding than pyridin-2-ylmethyl derivatives, as observed in enzyme inhibition assays .

Biological Activity Trends: Antimicrobial Potency: The unsubstituted benzamide derivative (Table 1, last entry) shows stronger antimicrobial activity, suggesting that bulkier substituents (e.g., methyl, chloro) may hinder target engagement in microbial systems . Anticancer Potential: Fluorinated derivatives (e.g., 3-fluoro analogue) exhibit superior cellular uptake due to increased lipophilicity, a trait the 2-methyl compound may lack .

Synthetic Feasibility :

  • The 2-methyl derivative’s synthesis avoids hazardous nitration/chlorination steps required for nitro- or chloro-substituted analogues, improving scalability .

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzo[d]thiazole moiety and a pyridine group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S, with a molecular weight of 430.5 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest for further studies.

PropertyValue
Molecular FormulaC23H22N4O3S
Molecular Weight430.5 g/mol
CAS Number941878-59-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole ring : This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
  • Coupling with benzamide : The benzo[d]thiazole intermediate is coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
  • Introduction of the pyridine moiety : Finally, the pyridin-3-ylmethyl group is introduced via nucleophilic substitution using pyridin-3-ylmethyl chloride .

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic applications:

Anticancer Properties

Studies have shown that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer activity. For example, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that thiazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. Specific studies have shown that related compounds possess inhibitory effects on microbial growth, which may extend to this compound .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may also interact with various receptors in the central nervous system or other tissues, influencing signaling pathways that regulate cell growth and survival.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of thiazole derivatives on human breast cancer cells, demonstrating that certain modifications to the thiazole ring significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another case study focused on the antimicrobial efficacy of similar thiazole-based compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into this compound .

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